Chloro(triethylphosphine)gold(I) is a well-defined, air-stable organometallic complex featuring a single gold(I) center linearly coordinated to a chloride and a triethylphosphine ligand. As a member of the phosphine-stabilized gold(I) halide class, it offers significant handling and processing advantages over simple, unstable gold salts like AuCl, which tends to disproportionate, and high-oxidation-state precursors like HAuCl4. The presence of the triethylphosphine ligand confers excellent solubility in many common organic solvents, a critical attribute for its use as a homogenous catalyst and as a precursor for materials synthesis, including nanoparticle fabrication and chemical vapor deposition.
Substituting Chloro(triethylphosphine)gold(I) with seemingly similar compounds often leads to process failure or suboptimal results. Replacing the triethylphosphine (PEt3) ligand with triphenylphosphine (PPh3) significantly increases the melting point and reduces volatility, rendering it unsuitable for established low-temperature deposition processes. The choice of halide is also critical; switching from chloride to bromide or iodide can reduce biological activity by 5- to 10-fold in specific applications. Furthermore, the electron-donating nature of the alkyl PEt3 ligand provides different reaction kinetics compared to aryl phosphines or labile sulfide ligands, directly impacting outcomes in catalysis and controlled nanoparticle synthesis. These differences in thermal profile, solubility, and electronic properties make direct substitution a significant process risk.
Chloro(triethylphosphine)gold(I) exhibits a thermal profile well-suited for vapor deposition techniques, demonstrating partial evaporation under atmospheric pressure heating. In thermogravimetric analysis (TGA), it left a residual mass of only 30.6%, significantly lower than its theoretical gold content of 56.2%, indicating effective volatilization. This contrasts sharply with the common precursor Chloro(dimethylsulfide)gold(I), which is less volatile, leaving a 68.4% residue (vs. 66.9% theoretical Au). Furthermore, its ability to be sublimed quantitatively at 140–160 °C under vacuum distinguishes it from the far less volatile analog Chloro(triphenylphosphine)gold(I), which has a melting point of 236–237 °C.
| Evidence Dimension | Volatility (TGA Residual Mass %) |
| Target Compound Data | 30.6% (indicating significant evaporation) |
| Comparator Or Baseline | Chloro(dimethylsulfide)gold(I): 68.4% (indicating decomposition with minimal evaporation) |
| Quantified Difference | The target compound shows more than double the mass loss relative to its non-phosphine analog, indicating superior volatility. |
| Conditions | Thermogravimetric Analysis (TGA) under heating. |
This superior volatility at moderate temperatures makes it a preferred precursor for reproducible low-temperature CVD and ALD processes, which is not achievable with less volatile analogs.
Chloro(triethylphosphine)gold(I) is a validated precursor for the first reductive *thermal* Atomic Layer Deposition (ALD) process for elemental gold, producing high-purity films at a moderate deposition temperature of 180 °C. The resulting films exhibit very low resistivity, approaching the bulk value of gold, with total impurity levels less than 1 at.%. This performance surpasses alternative plasma-enhanced ALD (PEALD) processes that rely on the Au(III) precursor trimethyl(trimethylphosphine)gold(III). The PEALD process using an oxygen plasma yielded films with 6.7 at.% carbon impurities, demonstrating the superior purity achievable with the thermal AuCl(PEt3) process.
| Evidence Dimension | Carbon Impurity in Deposited Gold Film (at. %) |
| Target Compound Data | < 1 at.% (via thermal ALD) |
| Comparator Or Baseline | Trimethyl(trimethylphosphine)gold(III): 6.7 at.% (via plasma-enhanced ALD) |
| Quantified Difference | At least a 6.7-fold reduction in carbon contamination compared to the plasma-based Au(III) precursor process. |
| Conditions | Comparison of optimized thermal ALD for AuCl(PEt3) vs. PEALD for Me3Au(PMe3). |
For applications in microelectronics and optics, low impurity and low resistivity are critical performance metrics; this compound enables a thermal process that yields cleaner films than established plasma-based alternatives.
The choice of halide is not trivial and directly dictates biological efficacy in certain contexts. In a systematic study against *Trichomonas vaginalis*, Chloro(triethylphosphine)gold(I) was found to be significantly more potent than its other halide analogs. The bromo- and iodo- versions of the triethylphosphine gold(I) complex displayed 5- to 10-fold reduced trichomonacidal activity compared to the chloride compound. This demonstrates a strong structure-activity relationship where the chloride is essential for maximizing performance, making the title compound the correct choice over other halides for this application.
| Evidence Dimension | Relative Trichomonacidal Activity |
| Target Compound Data | 1x (Baseline) |
| Comparator Or Baseline | Bromo(triethylphosphine)gold(I) and Iodo(triethylphosphine)gold(I): 5x to 10x less active |
| Quantified Difference | 5- to 10-fold higher activity than bromide and iodide analogs. |
| Conditions | In vitro testing against Trichomonas vaginalis. |
This proves that for specific biological or catalytic applications, halides are not interchangeable, and procurement of the precise chloro- form is necessary to achieve the desired potency and outcome.
This compound is the specified choice for thermal ALD processes targeting highly pure, conductive gold thin films without the need for plasma. Its demonstrated ability to produce films with <1 at.% impurities and near-bulk resistivity at moderate temperatures (180 °C) makes it ideal for fabricating sensitive microelectronic components and interconnects.
Due to its quantifiable volatility advantage over sulfide-ligated and triphenylphosphine-ligated gold(I) chlorides, this compound is suitable for low-temperature CVD. Its ability to sublime at 140-160 °C allows for deposition on thermally sensitive substrates where higher-temperature precursors would cause damage.
Based on direct comparative evidence, this precursor is the correct starting material for developing gold-based therapeutics where the chloride ligand is critical for potency. The 5- to 10-fold higher activity compared to bromo- and iodo- analogs makes it the non-negotiable choice for maximizing the efficacy of the final active compound.
The electron-donating nature of the triethylphosphine ligand makes this precursor a valuable tool for controlling the kinetics of gold nanoparticle formation. Compared to precursors with electron-withdrawing or less-donating ligands, it can alter reduction potentials and growth rates, providing a key control parameter for researchers aiming to achieve specific nanoparticle sizes and morphologies.
Acute Toxic;Irritant